2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid
Description
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is a benzofuran-based carboxylic acid derivative characterized by an ethoxycarbonyl group at position 3, a methyl group at position 2 of the benzofuran core, and a propanoic acid chain linked via an ether oxygen at position 3.
Properties
IUPAC Name |
2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-19-15(18)13-8(2)21-12-6-5-10(7-11(12)13)20-9(3)14(16)17/h5-7,9H,4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSIBPWCOGLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acetic anhydride.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the benzofuran derivative with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethoxycarbonyl group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with a benzofuran core, such as 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid, exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines, revealing that this compound demonstrated IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development in cancer therapy.
Anti-inflammatory Properties
Compounds similar to this benzofuran derivative have been investigated for their anti-inflammatory effects.
- Research Findings : Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating a mechanism that could be leveraged for developing new anti-inflammatory drugs.
Neuroprotective Effects
The unique structure of benzofuran derivatives may allow them to interact with neural receptors, offering potential neuroprotective benefits.
- Mechanistic Studies : Preliminary investigations suggest that these compounds can modulate neurotransmitter activity and protect against neurodegenerative diseases.
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have enabled more efficient pathways to produce this compound.
Mechanism of Action
The mechanism of action of 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid depends on its specific application and the biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The benzofuran core is known to interact with various molecular targets, including proteins and nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in heterocyclic cores, ester/acid functionalities, and substituent patterns. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Acidity: The propanoic acid group confers higher acidity (pKa ~4.5–5.0) compared to esterified analogs like Quizalofop-ethyl, which may influence bioavailability and protein binding .
- Steric Effects : The ethoxycarbonyl group introduces steric bulk absent in methoxycarbonyl analogs (e.g., ), possibly affecting binding to enzymatic targets .
Critical Analysis of Structural and Functional Divergence
- Benzofuran vs.
- Ethoxycarbonyl vs. Methoxycarbonyl : Ethoxy’s larger size may reduce metabolic degradation compared to methoxy groups, extending half-life .
- Acid vs. Ester Functionality : The free carboxylic acid in the target compound supports salt formation (e.g., calcium salts in ), enhancing solubility in formulations, whereas esters (e.g., Quizalofop-ethyl) improve cell permeability .
Biological Activity
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is a complex organic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a benzofuran moiety, an ethoxycarbonyl group, and a propanoic acid backbone. Its molecular formula is with a molecular weight of approximately 316.35 g/mol. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzofuran derivatives, including this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in HeLa cells by activating caspase pathways, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results showed that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative stress .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
- Receptor Modulation : It potentially modulates receptors linked to inflammatory responses and cancer progression.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | Benzofuran | Antitumor, Anti-inflammatory |
| Ethoxycarbonyl Compounds | Ester | Varies widely; often anti-inflammatory |
| Propanoic Acid Derivatives | Carboxylic Acid | General metabolic effects |
This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer unique biological activities.
Case Studies
- Antitumor Evaluation : A study conducted on various cancer cell lines reported that the compound reduced cell viability significantly at concentrations above 10 µM. The IC50 values were found to be lower than those of traditional chemotherapeutics, indicating promising efficacy .
- Inflammation Model : In vivo studies using murine models demonstrated that administration of this compound reduced paw edema in carrageenan-induced inflammation models by more than 50%, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. Q1. What are the common synthetic pathways for synthesizing 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid, and what reagents are typically involved?
A1. The compound is synthesized via multi-step reactions, often starting with the construction of the benzofuran core. Key steps include:
- Esterification : Ethoxycarbonyl groups are introduced using ethyl chloroformate or ethanol in acidic conditions .
- Oxypropanoic acid linkage : Coupling via nucleophilic substitution or Mitsunobu reaction, employing reagents like DCC (dicyclohexylcarbodiimide) or DIAD (diisopropyl azodicarboxylate) with triphenylphosphine .
- Solvent selection : Dichloromethane or ethanol under controlled temperatures (0–60°C) to optimize yield and minimize side reactions .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
A2. Analytical methods include:
- HPLC : To assess purity using C18 columns and UV detection at 254 nm, with acetonitrile/water gradients .
- NMR : H and C spectra confirm the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm for methyl/methylene groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 307.0945) .
Advanced Research Questions
Q. Q3. How can contradictory data in biological activity studies (e.g., antimicrobial vs. no activity) be resolved?
A3. Discrepancies may arise due to:
- Assay variability : Standardize protocols (e.g., MIC testing with E. coli ATCC 25922) and include positive controls like ciprofloxacin .
- Compound stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify critical functional groups .
Q. Q4. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
A4. Use in silico tools to evaluate:
- LogP : Predict lipophilicity via SwissADME (estimated LogP = 2.1 ± 0.3) to assess membrane permeability .
- Metabolic sites : CYP450 enzyme interactions (e.g., CYP3A4) using Schrödinger’s QikProp, identifying potential oxidation at the benzofuran methyl group .
- Toxicity : ProTox-II modeling for hepatotoxicity risk (e.g., high similarity to benzofuran-based hepatotoxins) .
Q. Q5. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?
A5. Key considerations include:
- Catalyst screening : Test Pd(OAc) or RuPhos for Suzuki couplings to attach substituents to the benzofuran ring .
- Temperature control : Maintain ≤40°C during esterification to prevent racemization .
- Workup protocols : Use aqueous NaHCO washes to remove unreacted acids and silica gel chromatography for purification .
Q. Q6. What methodologies are effective in studying the compound’s mechanism of action in cancer cell lines?
A6. Employ:
- Apoptosis assays : Flow cytometry with Annexin V-FITC/PI staining in HCT-116 cells .
- ROS detection : DCFH-DA fluorescence to measure oxidative stress induction .
- Molecular docking : Target enzymes like COX-2 (PDB ID 5KIR) to predict binding modes and affinity .
Methodological Considerations
Q. Q7. How should researchers handle structural analogs with conflicting SAR (structure-activity relationship) data?
A7.
- Fragment-based design : Synthesize and test truncated analogs (e.g., removing the ethoxycarbonyl group) to isolate bioactive motifs .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity trends .
Q. Q8. What safety protocols are critical when handling this compound in vitro?
A8.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (irritation risk category 2A) .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
Data Interpretation and Validation
Q. Q9. How can NMR spectral overlaps (e.g., benzofuran vs. propanoic acid protons) be resolved?
A9.
Q. Q10. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
